Cas no 780-97-2 (2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid)
2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Fluorophenylsulfonamido)propanoic acid
- 2-([(4-FLUOROPHENYL)SULFONYL]AMINO)PROPANOIC ACID
- 2-(4-FLUOROBENZENESULPHAMIDO)PROPIONIC ACID
- 2-[(4-fluorophenyl)sulfonylamino]propanoic acid
- 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid
- L-Alanine,N-[(4-fluorophenyl)sulfonyl]-
- 2-(2-METHOXYBENZYLAMINO)NICOTINIC ACID
- 2-(4-Fluoro-benzenesulfonylamino)-propionic acid
- F1475-0288
- EN300-10322
- DTXSID501292293
- DTXSID70379199
- MFCD00664348
- AKOS000264534
- 2-(4-fluorobenzenesulfamido)propionic acid
- N-(4-Fluorobenzenesulphonyl)alanine
- N-[(4-fluorophenyl)sulfonyl]alanine
- SCHEMBL7468791
- 2-(4-Fluorophenylsulfonamido)propanoicacid
- EU-0076760
- 2-(4-fluoro-benzenesulfonylamino)propionic acid
- 250714-64-8
- Z45674789
- FT-0677286
- 12G-417S
- 780-97-2
- N-[(4-Fluorophenyl)sulfonyl]-L-alanine
- 2-([(4-fluorophenyl)sulfonyl]amino)propanoic acid, AldrichCPR
- 2-(((4-Fluorophenyl)sulfonyl)amino)propanoic acid (Bes(4-F)-DL-Ala-OH)
- 2-(4-fluorobenzenesulfonamido)propanoic acid
- AKOS016037540
- N-(4-Fluorobenzene-1-sulfonyl)alanine
- A839336
- 2-(4-Fluorobenzenesulphamido)propanoic acid
- STL477640
- G29564
- ((4-fluorophenyl)sulfonyl)alanine
- 2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid
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- MDL: MFCD00664348
- Inchi: 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
- InChI Key: JOYNOYIEQOCUEJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(NC(C(=O)O)C)(=O)=O
Computed Properties
- Exact Mass: 247.03100
- Monoisotopic Mass: 247.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 91.8Ų
Experimental Properties
- Melting Point: 163-165°C
- Boiling Point: 416.9ºC at 760 mmHg
- Flash Point: 206ºC
- PSA: 91.85000
- LogP: 2.04880
2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590950-100mg |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid |
780-97-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590950-500mg |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid |
780-97-2 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F590950-1g |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic Acid |
780-97-2 | 1g |
$ 160.00 | 2022-06-05 | ||
| Fluorochem | 010120-100mg |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid |
780-97-2 | 95+% | 100mg |
£30.00 | 2022-03-01 | |
| Fluorochem | 010120-1g |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid |
780-97-2 | 95+% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 010120-5g |
2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid |
780-97-2 | 95+% | 5g |
£111.00 | 2022-03-01 | |
| Chemenu | CM274950-10g |
2-(4-Fluorophenylsulfonamido)propanoic acid |
780-97-2 | 95% | 10g |
$313 | 2021-06-09 | |
| Apollo Scientific | PC9378-250mg |
2-(4-Fluorobenzenesulphamido)propanoic acid |
780-97-2 | 250mg |
£64.00 | 2025-02-22 | ||
| Apollo Scientific | PC9378-1g |
2-(4-Fluorobenzenesulphamido)propanoic acid |
780-97-2 | 1g |
£131.00 | 2025-02-22 | ||
| Chemenu | CM274950-10g |
2-(4-Fluorophenylsulfonamido)propanoic acid |
780-97-2 | 95% | 10g |
$313 | 2022-06-10 |
2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid Suppliers
2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid
Introduction to 2-{(4-Fluorophenyl)sulfonylamino}propanoic Acid (CAS No. 780-97-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-{(4-Fluorophenyl)sulfonylamino}propanoic acid, identified by the chemical identifier CAS No. 780-97-2, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. This compound, featuring a sulfonylamino functional group attached to a propanoic acid backbone with a fluorinated phenyl ring, presents an intriguing scaffold for the development of novel bioactive molecules. The presence of the fluorine atom in the aromatic ring enhances its electronic properties, making it a valuable building block for designing molecules with improved pharmacokinetic profiles and enhanced binding affinity to biological targets.
The sulfonylamino group is particularly noteworthy, as it serves as a key pharmacophore in many drug candidates. This moiety is known for its ability to modulate protein-protein interactions, enzyme activity, and receptor binding, making it a staple in the design of therapeutic agents targeting various diseases. The combination of these features in 2-{(4-Fluorophenyl)sulfonylamino}propanoic acid positions it as a promising candidate for further exploration in drug discovery and biomolecular research.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its integration into diverse chemical biology applications. Researchers have leveraged its structural motifs to develop inhibitors targeting enzymes involved in metabolic pathways, such as kinases and proteases. The fluorine atom, in particular, has been shown to influence metabolic stability and oral bioavailability, critical factors in drug development.
In the realm of medicinal chemistry, 2-{(4-Fluorophenyl)sulfonylamino}propanoic acid has been utilized as a key intermediate in the synthesis of small-molecule probes that interact with specific biological pathways. For instance, derivatives of this compound have been explored for their potential in modulating inflammatory responses by interacting with transcription factors and signaling cascades. The sulfonylamino group’s ability to engage with polar residues in protein active sites has been exploited to enhance binding affinity, a crucial aspect of drug design.
One of the most compelling aspects of this compound is its role in the development of next-generation therapeutics. Researchers are increasingly interested in fluorinated sulfonylamines due to their broad spectrum of biological activities. For example, studies have demonstrated that modifications at the propanoic acid moiety can fine-tune the compound’s solubility and cell permeability, essential properties for effective drug delivery. Additionally, computational modeling has been employed to predict how structural variations might impact biological activity, allowing for rapid optimization.
The intersection of chemical biology and computational chemistry has further illuminated the potential of 2-{(4-Fluorophenyl)sulfonylamino}propanoic acid. High-throughput screening (HTS) techniques combined with machine learning algorithms have enabled researchers to rapidly identify derivatives with enhanced potency and selectivity. These approaches have accelerated the discovery process, leading to several promising candidates entering preclinical development.
Moreover, the compound’s utility extends beyond traditional drug discovery applications. It has been employed as a chiral building block in asymmetric synthesis, where its stereochemistry plays a pivotal role in generating enantiomerically pure compounds with high biological activity. The ability to manipulate its chiral center has opened new avenues for creating molecules with tailored biological properties.
In conclusion, 2-{(4-Fluorophenyl)sulfonylamino}propanoic acid (CAS No. 780-97-2) represents a versatile and innovative compound with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique structural features—particularly the combination of a sulfonylamino group and a fluorinated phenyl ring—make it an invaluable tool for researchers seeking to develop novel therapeutics. As synthetic methodologies continue to evolve and computational techniques become more sophisticated, the applications of this compound are expected to expand further, driving advancements in drug discovery and biomolecular research.
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